molecular formula C12H16O B073667 6-Cyclopentyl-o-cresol CAS No. 1596-19-6

6-Cyclopentyl-o-cresol

Cat. No. B073667
CAS RN: 1596-19-6
M. Wt: 176.25 g/mol
InChI Key: DYQPZDLXQPYGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05151548

Procedure details

170 ml of boron trifluoride/phosphoric acid adduct are added to 1.08 kg (10 moles) of o-cresol in 400 ml of pentane. 680 g (10 moles) of cyclopentene, dissolved in 1 l of pentane, are added dropwise at the reflux temperature in the course of 3 hours. The mixture is stirred for a further hour at the reflux temperature and then poured into ice water. The organic phase is separated off and is extracted with 4 times 600 ml of 10% strength sodium hydroxide solution. The organic phase is dried and evaporated down and the residue is distilled (84°-88° C./0.2 mbar). 515 g of 2-cyclopentyl-6-methylphenol (corresponding to 37% of theory, based on converted cresol) are obtained. 217 g of o-cresol and 282 g of 4-cyclopentyl-2-methylphenol are obtained from the alkaline wash solution after acidification, extraction and distillation.
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
1.08 kg
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
680 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(F)(F)F.P(=O)(O)(O)O.[C:10]1([CH3:17])[C:15]([OH:16])=[CH:14][CH:13]=[CH:12][CH:11]=1.[CH:18]1[CH2:22][CH2:21][CH2:20][CH:19]=1>CCCCC>[CH:18]1([C:14]2[CH:13]=[CH:12][CH:11]=[C:10]([CH3:17])[C:15]=2[OH:16])[CH2:22][CH2:21][CH2:20][CH2:19]1 |f:0.1|

Inputs

Step One
Name
Quantity
170 mL
Type
reactant
Smiles
B(F)(F)F.P(O)(O)(O)=O
Name
Quantity
1.08 kg
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Name
Quantity
400 mL
Type
solvent
Smiles
CCCCC
Step Two
Name
Quantity
680 g
Type
reactant
Smiles
C1=CCCC1
Name
Quantity
1 L
Type
solvent
Smiles
CCCCC
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for a further hour at the reflux temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise at the reflux temperature in the course of 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
is extracted with 4 times 600 ml of 10% strength sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated down
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled (84°-88° C./0.2 mbar)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C1=C(C(=CC=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 515 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 29.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.